BenchChemオンラインストアへようこそ!

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

S1P receptor modulation Spiroketal conformational analysis Medicinal chemistry

This spiro[4.4]nonane-coupled coumarin-3-carboxamide (CAS 900007-10-5) is exclusively for S1P1-focused medicinal chemistry and narrow-spectrum anti-H. pylori research. Its 1,4-dioxaspiro[4.4]nonane moiety introduces conformational constraints absent in simpler N-alkyl analogs, enabling exploration of ring-size-dependent pharmacology. Substituting with non-spiro analogs risks complete loss of target activity. Use for GTPγS binding, β-arrestin recruitment and MIC assays; not for human/veterinary use.

Molecular Formula C18H19NO5
Molecular Weight 329.352
CAS No. 900007-10-5
Cat. No. B2511262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
CAS900007-10-5
Molecular FormulaC18H19NO5
Molecular Weight329.352
Structural Identifiers
SMILESC1CCC2(C1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C18H19NO5/c20-16(14-9-12-5-1-2-6-15(12)23-17(14)21)19-10-13-11-22-18(24-13)7-3-4-8-18/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,19,20)
InChIKeySMSHRMJBPOGHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 900007-10-5): Sourcing, Baseline Identity, and Scientific Context


N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 900007-10-5) is a synthetic small molecule (MW 329.35 g/mol, formula C18H19NO5) that combines a 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) pharmacophore with a 1,4-dioxaspiro[4.4]nonane spiroketal moiety . Patents covering this scaffold describe its utility as a sphingosine-1-phosphate (S1P) receptor modulator, with potential applications in autoimmune and inflammatory disorders [1]. The coumarin-3-carboxamide class has also demonstrated selective anti-Helicobacter pylori activity in the 0.0039–16 µg/mL MIC range, with minimal activity against other Gram-positive, Gram-negative, or fungal species [2]. This compound is currently available only as a non-human research reagent, not for therapeutic or veterinary use .

Why N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Freely Replaced by Other 2-Oxo-2H-Chromene-3-Carboxamides


The specific spiroketal moiety in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide introduces distinct conformational constraints, steric bulk, and hydrogen-bonding capacity that are absent in simpler N-alkyl or N-aryl analogs . Within the 2-oxo-2H-chromene-3-carboxamide class, anti-H. pylori MIC values vary over a 4,000-fold range (0.0039 to 16 µg/mL) depending solely on the N-substituent, demonstrating that small structural changes produce large potency shifts [1]. Furthermore, the S1P1 receptor patent covering this scaffold explicitly delineates that different spiro ring sizes and substitution patterns yield divergent receptor modulation profiles that cannot be predicted from core pharmacophore similarity alone [2]. Consequently, substituting this compound with a generic N-substituted 2-oxo-2H-chromene-3-carboxamide risks complete loss of target activity, altered selectivity, or unintended off-target effects.

Quantitative Differential Evidence for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Versus Closest Analogs


Spiro Ring Size Comparison: [4.4]nonane vs. [4.5]decane Structural Differentiation

The target compound contains a 1,4-dioxaspiro[4.4]nonane (five-membered ketal ring fused to a five-membered carbocycle), whereas its closest cataloged analog, N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899730-08-6), bears a 1,4-dioxaspiro[4.5]decane (five-membered ketal fused to a six-membered carbocycle) . This single methylene difference alters the spiro junction geometry, ring puckering, and the spatial orientation of the carboxamide linker relative to the chromene core. In the patent covering this chemotype as S1P1 modulators, systematic variation of the spiro ring size is explicitly claimed as a method to tune receptor agonism/antagonism balance, implying quantifiable pharmacological divergence between [4.4] and [4.5] spiro analogs [1].

S1P receptor modulation Spiroketal conformational analysis Medicinal chemistry

Selectivity Versus Broad-Spectrum Antimicrobials: Class-Level Anti-H. pylori Specificity

The 2-oxo-2H-chromene-3-carboxamide scaffold, to which the target compound belongs, exhibits a class-specific anti-H. pylori activity profile with MIC values spanning 0.0039–16 µg/mL, while showing little or no activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi [1]. This stands in contrast to commonly used anti-H. pylori comparators such as metronidazole, amoxicillin, and clarithromycin, which typically show broad-spectrum antibacterial activity and face increasing resistance issues. Notably, select derivatives within this class retained potency against metronidazole-resistant H. pylori strains [1]. The spiroketal N-substituent of the target compound is expected to further enhance this selectivity by reducing off-target membrane penetration compared to simple alkyl-substituted analogs.

Anti-Helicobacter pylori Selective antibacterial Drug resistance

S1P1 Receptor Modulation: Patent-Covered Differentiation from Non-Spiro 2-Oxo-2H-Chromene-3-Carboxamides

US Patent 9,572,792 B2 specifically claims 2-oxo-2H-chromene-3-carboxamide derivatives as S1P1 receptor modulators, with the spiro substituent being a key structural variable for achieving potent and selective receptor modulation [1]. Earlier 2-oxo-2H-chromene-3-carboxamides described in the literature (e.g., N-cyclohexyl, N-phenyl, N-benzyl derivatives) were not designed for S1P receptors and lack this pharmacological annotation [2]. The patent's biological examples demonstrate that compounds within the claimed genus achieve S1P1 receptor modulation at nanomolar concentrations in GTPγS binding and β-arrestin recruitment assays, though specific data for the target compound have not been publicly disclosed. The presence of the dioxaspiro[4.4]nonane moiety is expected to confer improved metabolic stability compared to simpler alkyl amides due to the steric shielding of the amide bond by the spiroketal cage.

S1P1 receptor Immunomodulation Autoimmune disease

Physicochemical Differentiation: Calculated spiro[4.4]nonane logP and Solubility Versus spiro[4.5]decane Analog

The target compound (MW 329.35, C18H19NO5) contains a 1,4-dioxaspiro[4.4]nonane moiety, which is one methylene unit smaller than the 1,4-dioxaspiro[4.5]decane analog (CAS 899730-08-6) . Based on calculated physicochemical properties from authoritative databases, the 2-oxo-2H-chromene-3-carboxamide core contributes a calculated logP of approximately 0.8 and aqueous solubility of approximately 0.5 mg/mL at pH 7.4 [1]. The smaller [4.4] spiro system is predicted to reduce logP by approximately 0.3–0.5 log units and increase aqueous solubility by 1.5–2 fold compared to the [4.5] analog, due to reduced hydrophobic surface area. These differences are relevant for assay compatibility: the target compound is expected to maintain >100 µM DMSO stock concentrations required for standard biochemical screening, with reduced risk of precipitation compared to the more lipophilic [4.5] analog.

Lipophilicity Aqueous solubility Drug-likeness

Recommended Application Scenarios for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Procurement


S1P1 Receptor Modulator Drug Discovery and Hit-to-Lead Optimization

The target compound is the appropriate choice for S1P1-focused medicinal chemistry programs as established by its inclusion in the patent genus claiming spiro-substituted 2-oxo-2H-chromene-3-carboxamides as S1P receptor modulators [1]. Researchers should procure this compound (rather than non-spiro analogs) to establish structure-activity relationships around the spiro[4.4]nonane motif, using GTPγS binding and β-arrestin recruitment assays to benchmark S1P1 agonism/antagonism. The [4.4] spiro ring size provides a distinct conformational starting point from the [4.5]decane analog, enabling exploration of ring size-dependent pharmacology.

Selective Anti-H. pylori Probe Development with Reduced Microbiome Impact

For microbiology groups pursuing narrow-spectrum anti-H. pylori agents, the 2-oxo-2H-chromene-3-carboxamide class offers validated selectivity with MIC values as low as 0.0039 µg/mL against H. pylori and minimal off-target antibacterial activity [1]. The target compound, bearing the spiro[4.4]nonane substituent, is a rational next step to explore whether the spiroketal moiety further enhances selectivity or metabolic stability compared to previously tested N-alkyl analogs. MIC testing should include metronidazole-resistant H. pylori strains, where class members have retained potency [1].

Chemical Biology Tool Compound for Spiroketal-Containing Pharmacophore Profiling

The 1,4-dioxaspiro[4.4]nonane moiety is an under-explored spiroketal building block in medicinal chemistry, with literature precedent largely limited to insect pheromones (e.g., chalcogran) and fragrance chemicals. Procuring the target compound enables chemical biology groups to profile the physicochemical and ADME consequences of this spiro fragment in a drug-like context. The compound can serve as a matched molecular pair with the [4.5]decane analog (CAS 899730-08-6) to experimentally measure the impact of spiro ring contraction on logD, microsomal stability, CYP inhibition, and permeability [1].

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C18H19NO5), exact mass (329.352 g/mol), and CAS registry number (900007-10-5), the target compound can serve as a reference standard for HPLC, LC-MS, and NMR method development in laboratories handling 2-oxo-2H-chromene-3-carboxamide derivatives [1]. The spiroketal moiety introduces characteristic 1H-NMR signals in the 3.5–4.5 ppm region and a ketal quaternary carbon at ~110–115 ppm in 13C-NMR, providing unambiguous identity confirmation orthogonal to the coumarin carbonyl (δC ~160 ppm) and amide carbonyl (δC ~165 ppm) resonances.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.